molecular formula C12H13NO4S B104375 N-[2-(Benzoylsulfanyl)propanoyl]glycine CAS No. 6183-01-3

N-[2-(Benzoylsulfanyl)propanoyl]glycine

Cat. No.: B104375
CAS No.: 6183-01-3
M. Wt: 267.3 g/mol
InChI Key: CVAYIPQJWPRFDT-UHFFFAOYSA-N
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Description

N-[2-(Benzoylsulfanyl)propanoyl]glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoylsulfanyl group attached to a propanoyl moiety, which is further linked to a glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzoylsulfanyl)propanoyl]glycine typically involves the reaction of benzoyl chloride with thiol-containing compounds under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then coupled with glycine to yield the final product. Common reagents used in this synthesis include benzoyl chloride, thiol compounds, and glycine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzoylsulfanyl)propanoyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol group.

    Substitution: The benzoylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-[2-(Benzoylsulfanyl)propanoyl]glycine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(Benzoylsulfanyl)propanoyl]glycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoylsulfanyl group can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzylsulfanyl)propanoyl]glycine
  • N-[2-(Phenylsulfanyl)propanoyl]glycine
  • N-[2-(Methylsulfanyl)propanoyl]glycine

Uniqueness

N-[2-(Benzoylsulfanyl)propanoyl]glycine stands out due to its unique benzoylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-benzoylsulfanylpropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-8(11(16)13-7-10(14)15)18-12(17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAYIPQJWPRFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598341
Record name N-[2-(Benzoylsulfanyl)propanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6183-01-3
Record name N-[2-(Benzoylthio)-1-oxopropyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6183-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Benzoylsulfanyl)propanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-[2-(benzoylthio)-1-oxopropyl]
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